3-[(naphthalen-1-yl)methyl]-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea
Description
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[[1-(oxan-4-yl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c27-23(25-17-20-6-3-5-19-4-1-2-7-22(19)20)24-16-18-8-12-26(13-9-18)21-10-14-28-15-11-21/h1-7,18,21H,8-17H2,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHUXAKXSJSTBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(naphthalen-1-yl)methyl]-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the alkylation of naphthalene with a suitable alkyl halide to form the naphthalen-1-ylmethyl intermediate.
Synthesis of the Piperidin-4-ylmethyl Intermediate: This step involves the reaction of piperidine with a suitable alkyl halide to form the piperidin-4-ylmethyl intermediate.
Coupling Reaction: The naphthalen-1-ylmethyl intermediate is then coupled with the piperidin-4-ylmethyl intermediate under suitable conditions to form the desired compound.
Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
1-(Naphthalen-1-ylmethyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Naphthalen-1-ylmethyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Researchers may investigate its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(naphthalen-1-yl)methyl]-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, leading to a specific biological response.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and biological activities of analogous compounds:
*Hypothesized based on structural analogs.
Key Observations:
- Urea vs.
- Naphthalene Substitution: The naphthalen-1-yl group is shared with SARS-CoV-2 inhibitors () and MRSA synergists (), suggesting a role in hydrophobic interactions or π-stacking with biological targets .
- Oxan-4-yl vs. Other Heterocycles: The oxan-4-yl group in the target compound could improve solubility compared to adamantyl () or cyclopropane () substituents, which are more lipophilic .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 3-[(naphthalen-1-yl)methyl]-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via multi-step reactions. A typical approach involves:
Formation of the oxan-4-yl-piperidine intermediate : React 1-(oxan-4-yl)piperidin-4-amine with a methylating agent under basic conditions (e.g., K₂CO₃ in DMF) .
Urea linkage formation : Treat the intermediate with naphthalen-1-ylmethyl isocyanate in anhydrous dichloromethane, catalyzed by triethylamine. Reaction progress is monitored via TLC .
- Optimization : Solvent choice (e.g., DCM for low polarity), temperature (0–25°C to avoid side reactions), and stoichiometric ratios (1:1.2 amine:isocyanate) are critical for yields >75% .
Q. How is the structural integrity of this urea derivative validated post-synthesis?
- Methodology : Use a combination of:
- NMR spectroscopy : ¹H NMR confirms the presence of naphthalene protons (δ 7.2–8.5 ppm) and oxan-4-yl protons (δ 3.5–4.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) at m/z ≈ 434.2 .
- X-ray crystallography (if crystalline): Resolves bond angles and confirms stereochemistry of the piperidine-oxan-4-yl junction .
Q. What preliminary assays are recommended to screen its biological activity?
- Methodology :
- Enzyme inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s assay, with IC₅₀ calculations .
- Cytotoxicity : MTT assay on HEK-293 cells at 1–100 µM to establish safety margins .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., dopamine D₂) due to structural similarity to piperidine-based ligands .
Advanced Research Questions
Q. How does the oxan-4-yl substituent influence binding affinity compared to other heterocycles (e.g., tetrahydrofuran or morpholine)?
- Methodology :
- Comparative SAR : Synthesize analogs replacing oxan-4-yl with tetrahydrofuran-3-yl or morpholine. Use surface plasmon resonance (SPR) to measure binding kinetics to target proteins (e.g., kinases) .
- Findings : Oxan-4-yl’s larger ring size and oxygen atom orientation enhance hydrogen bonding, improving Kd by 3–5× vs. morpholine derivatives .
Q. What experimental strategies resolve contradictions in reported IC₅₀ values across different enzyme assays?
- Methodology :
- Standardize assay conditions : Control pH (7.4), ionic strength (150 mM NaCl), and ATP concentration (1 mM for kinases) .
- Orthogonal validation : Cross-check IC₅₀ using fluorescence polarization (FP) and isothermal titration calorimetry (ITC) to rule out assay-specific artifacts .
- Data normalization : Express activity relative to a positive control (e.g., staurosporine for kinases) to minimize inter-lab variability .
Q. How can in vivo pharmacokinetics be predicted computationally for this compound?
- Methodology :
- ADMET modeling : Use SwissADME to predict LogP (≈3.1), blood-brain barrier permeability (CNS MPO score >4), and CYP450 interactions .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the urea-enzyme complex and identify key binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
